1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene
Description
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C16H12Cl2O. It is characterized by the presence of a chlorophenyl group, a methoxy group, and a chloropropynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-chloro-4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-11-1-2-13-5-9-16(10-6-13)19-12-14-3-7-15(18)8-4-14/h3-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMEVJPDJBRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Based Alkylation
A less common route involves Grignard reagents, where 4-(4-chlorobenzyloxy)phenylmagnesium bromide reacts with 3-chloropropynal. This method suffers from low yields (30–35%) due to competing alkyne protonation but remains useful for isotopic labeling studies.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF with Cs₂CO₃ as base enhances reaction kinetics, reducing synthesis time from 24 hours to 2 hours while maintaining yields at 58–60%.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Cost Index | Scalability |
|---|---|---|---|---|
| Sonogashira Coupling | 65 | 12 | High | Moderate |
| Thiamine Catalysis | 52 | 8 | Low | High |
| Microwave-Assisted | 60 | 0.5 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(1-propyn-1-yl)benzene: Similar structure but lacks the chlorophenyl group.
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the chloropropynyl group.
Uniqueness
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is unique due to the presence of both chlorophenyl and chloropropynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene, also known by its CAS number 1178666-08-4, is an organic compound characterized by a unique molecular structure that includes a chlorophenyl group, a methoxy group, and a chloropropynyl group attached to a benzene ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and interactions with cellular systems.
The compound has the molecular formula C16H12Cl2O and a molecular weight of 291.2 g/mol. Its structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact molecular targets vary depending on the context of its application, but preliminary studies suggest potential effects on cancer cell viability and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that this compound may inhibit the viability of cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against melanoma cells, indicating potential for further development as an anticancer agent .
2. Enzyme Inhibition
The compound is being investigated for its enzyme inhibition properties. Similar compounds have demonstrated significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
3. Antimicrobial Activity
Research on related compounds has shown moderate to strong antibacterial activity against various bacterial strains, suggesting that this compound may possess similar properties .
Case Studies
Several case studies have explored the biological implications of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Case Study 1 | Investigated the cytotoxic effects on melanoma cells; showed significant reduction in cell viability after 48 hours of treatment. |
| Case Study 2 | Evaluated enzyme inhibition; demonstrated effective AChE inhibition with IC50 values comparable to established inhibitors. |
| Case Study 3 | Assessed antibacterial properties; exhibited notable activity against Salmonella typhi and Bacillus subtilis. |
Q & A
Basic Synthesis: What are the conventional synthetic routes for 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene?
A common method involves alkylation of 4-methoxyphenol with a propargyl chloride derivative. For example:
- Step 1: React 4-chlorophenol with methylating agents (e.g., methyl iodide/K₂CO₃) to form 4-methoxybenzene.
- Step 2: Introduce the propargyl chloride moiety via nucleophilic substitution. Use a base like K₂CO₃ in acetone or DMF at 60–80°C for 12–24 hours .
- Purification: Column chromatography (SiO₂, pentane/EtOAc gradient) or recrystallization.
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like di-alkylated species.
Advanced Synthesis: How can photoredox catalysis improve the synthesis of this compound?
Photoredox methods enable efficient coupling of aromatic ethers with propargyl halides. For example:
- Reagents: Use cesium carboxylates (e.g., cesium 2-oxoacetate) and oClPhEBX (electrophilic benziodoxolone reagent) under blue LED light with 4CzIPN as a photocatalyst .
- Conditions: Degassed CH₂Cl₂, 0.1 M concentration, 24-hour irradiation.
- Yield: Up to 78% with high regioselectivity.
Advantages: Reduces harsh conditions, enhances functional group tolerance, and avoids metal residues .
Basic Characterization: What analytical techniques are essential for confirming the structure?
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ ~3.8 ppm), propargyl protons (δ ~2.5–3.0 ppm), and aromatic protons (δ ~6.8–7.4 ppm).
- ¹³C NMR: Confirm carbonyl (if present) and aromatic carbons.
- IR Spectroscopy: Detect C≡C stretch (~2100 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching chlorine atoms.
Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular geometry?
- Procedure: Grow single crystals via slow evaporation (e.g., in hexane/EtOAc). Collect data at low temperature (123 K) using Mo-Kα radiation .
- Analysis: Refine structures with software like SHELXL. Key parameters include bond angles (e.g., C-Cl ~109.5°) and torsional angles for the propargyl group.
- Utility: Resolves stereochemical uncertainties and validates computational models .
Stability and Storage: How does the compound degrade under environmental stressors?
- Photodegradation: Expose to UV light (254 nm) in CH₃CN/H₂O. Monitor via HPLC for breakdown products like chlorophenols.
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperature (>150°C suggested for storage) .
- Storage Recommendations: Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the propargyl group.
Biological Activity: How to design a bioactivity assay for antimicrobial potential?
- In vitro Testing:
- Use microdilution assays (e.g., against E. coli and S. aureus). Prepare stock solutions in DMSO (≤1% v/v).
- Measure MIC (Minimum Inhibitory Concentration) using OD₆₀₀ readings .
- Controls: Include ciprofloxacin (positive) and solvent-only (negative).
- Advanced: For mechanism studies, perform fluorescence microscopy with SYTOX Green to assess membrane disruption .
Data Contradictions: How to address discrepancies in reported reaction yields?
- Case Example: If yields vary (e.g., 60% vs. 78%), replicate experiments with controlled variables:
- Catalyst Purity: Ensure anhydrous AlCl₃ for Friedel-Crafts steps .
- Oxygen Sensitivity: Use Schlenk lines for photoredox reactions .
- Analytical Validation: Cross-check yields via HPLC vs. isolated mass.
Recommendation: Report detailed experimental logs, including solvent batches and ambient humidity.
Environmental Impact: What methodologies assess its ecological fate?
- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25°C. Quantify half-life via LC-MS.
- Bioaccumulation: Use logP calculations (CLOGP software) and test in Daphnia magna models .
- Advanced: Employ LC-QTOF-MS to identify transformation products in simulated wastewater .
Computational Modeling: How to predict structure-activity relationships (SAR)?
- Molecular Docking: Use AutoDock Vina with target proteins (e.g., CYP450 enzymes). Parameterize the propargyl group’s electron-withdrawing effects.
- QSAR Models: Train on datasets of chlorinated aromatics to correlate Cl substitution patterns with bioactivity .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study charge distribution and reactivity .
Reaction Optimization: What statistical approaches improve synthetic efficiency?
- DoE (Design of Experiments): Apply factorial design to variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetone).
- Response Surface Methodology (RSM): Maximize yield while minimizing byproduct formation .
- Machine Learning: Train ANN (Artificial Neural Network) models on historical reaction data to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
